[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol
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Overview
Description
[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It is a pyrrolidine derivative, characterized by the presence of an ethyl group at the 4th position and a hydroxymethyl group at the 3rd position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an ylide precursor to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield [(3r,4r)-4-Ethylpyrrolidin-3-yl]carboxylic acid, while reduction can produce [(3r,4r)-4-Ethylpyrrolidin-3-yl]methane.
Scientific Research Applications
[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme . The hydroxymethyl group can form hydrogen bonds with active site residues, while the ethyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol can be compared with other pyrrolidine derivatives such as:
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Similar in structure but lacks the ethyl group, which may affect its biological activity and binding properties.
(3R,4S)-4-Ethylpyrrolidin-3-yl]methanol: The different stereochemistry can lead to variations in biological activity and target specificity.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-6-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYRTQQCGVNMY-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNC[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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